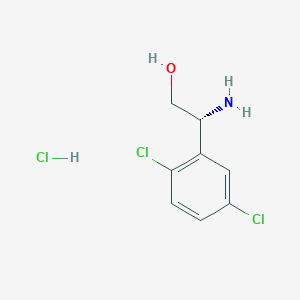

(R)-2-Amino-2-(2,5-dichlorophenyl)ethanol hydrochloride

Descripción

Propiedades

IUPAC Name |

(2R)-2-amino-2-(2,5-dichlorophenyl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2NO.ClH/c9-5-1-2-7(10)6(3-5)8(11)4-12;/h1-3,8,12H,4,11H2;1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGNQNNTBLYRHC-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(CO)N)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)[C@H](CO)N)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(2,5-dichlorophenyl)ethanol hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 2,5-dichlorobenzaldehyde.

Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.

Amination: The hydroxyl group is then converted to an amino group through a reductive amination process, using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.

Resolution: The racemic mixture is resolved to obtain the ®-enantiomer using chiral resolution techniques.

Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-2-Amino-2-(2,5-dichlorophenyl)ethanol hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

®-2-Amino-2-(2,5-dichlorophenyl)ethanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

Reduction: The amino group can be reduced to an alkylamine using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: 2-Amino-2-(2,5-dichlorophenyl)acetone.

Reduction: 2-(2,5-Dichlorophenyl)ethylamine.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C8H9Cl2NO

- Molecular Weight : 206.07 g/mol

- IUPAC Name : 2-amino-2-(2,5-dichlorophenyl)ethanol

The compound features an amino group and a hydroxyl group attached to a dichlorophenyl ring. The hydrochloride form enhances its solubility in water, making it suitable for various applications in biological and chemical research.

Medicinal Chemistry

(R)-2-Amino-2-(2,5-dichlorophenyl)ethanol hydrochloride has been investigated for its potential therapeutic effects in treating neurological disorders. Its interaction with neurotransmitter systems suggests a role in modulating biological pathways, particularly as a ligand in receptor studies.

Mechanism of Action :

The compound acts by binding to specific neurotransmitter receptors, influencing their activity and downstream signaling pathways. This modulation can lead to alterations in neurotransmitter release and receptor sensitivity.

Organic Synthesis

This compound serves as a chiral building block in the synthesis of complex organic molecules. It facilitates the production of various derivatives through oxidation, reduction, and substitution reactions.

| Reaction Type | Products Formed |

|---|---|

| Oxidation | 2-Amino-2-(2,5-dichlorophenyl)acetone |

| Reduction | 2-(2,5-Dichlorophenyl)ethylamine |

| Substitution | Various substituted phenyl derivatives |

Research highlights the compound's antibacterial, antifungal, and anticancer properties:

- Antibacterial Activity : Exhibits activity against strains such as Helicobacter pylori. Preliminary studies indicate effective inhibition at concentrations as low as 32 µg/mL.

- Antifungal Activity : Comparable to established antifungal agents; may inhibit ergosterol biosynthesis essential for fungal cell membrane integrity.

- Anticancer Properties : Demonstrates selective cytotoxicity against cancer cell lines. For instance, it shows significant growth inhibition with an IC value of 0.216 µM against EGFR kinase.

Case Study on Antibacterial Efficacy

A study involving multiple bacterial strains assessed the Minimum Inhibitory Concentration (MIC) of (R)-2-Amino-2-(2,5-dichlorophenyl)ethanol hydrochloride:

| Compound | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| This compound | 32 | 64 |

| Derivative A | 16 | 32 |

| Derivative B | 8 | 16 |

Antifungal Activity Assessment

In vitro tests showed that the compound effectively inhibited Candida albicans at concentrations similar to traditional antifungal drugs.

Anticancer Activity Evaluation

A detailed study evaluated the compound's effect on breast cancer cell lines, revealing significant growth inhibition at IC values lower than many existing chemotherapeutics.

Mecanismo De Acción

The mechanism of action of ®-2-Amino-2-(2,5-dichlorophenyl)ethanol hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various physiological effects, including alterations in neurotransmitter release and receptor sensitivity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between the target compound and its analogs:

Key Observations:

- Substituent Effects: Chlorine vs. Electron-Withdrawing Groups: The trifluoromethyl (CF₃) group in CAS 1394822-93-5 introduces strong electron-withdrawing effects, which may alter binding affinity in biological systems compared to chlorine or methoxy substituents . Methoxy Substitution: Methoxy-containing analogs (e.g., CAS 1258649-69-2) exhibit electron-donating properties, which could improve solubility but reduce metabolic stability .

Stereochemistry :

Molecular Weight :

Stability and Handling Considerations

- Storage : While the target compound is stable at room temperature under inert conditions, analogs like CAS 1394822-93-5 require refrigeration (2–8°C), suggesting higher reactivity or sensitivity to degradation .

- Hazard Profiles: The dichlorophenyl derivative’s hazards (H302, H315, H319, H335) are more severe than those of some analogs, such as 1-(2-Amino-6-nitrophenyl)ethanone (), which lacks classified health hazards but has uninvestigated toxicological properties .

Actividad Biológica

(R)-2-Amino-2-(2,5-dichlorophenyl)ethanol hydrochloride is a chiral compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its chemical properties, biological mechanisms, therapeutic potential, and relevant research findings.

(R)-2-Amino-2-(2,5-dichlorophenyl)ethanol hydrochloride is characterized by its chiral amino alcohol structure. The presence of the dichlorophenyl group enhances its interaction with biological targets, making it a subject of interest in drug design and synthesis.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. It acts as a ligand that modulates receptor activity, influencing various physiological processes. The compound's mechanism involves:

- Binding to Receptors : It selectively binds to neurotransmitter receptors, which can alter neurotransmitter release and receptor sensitivity.

- Modulation of Signaling Pathways : By interacting with specific molecular targets, it can influence downstream signaling pathways that are crucial for various biological functions.

Pharmacological Applications

Research indicates that (R)-2-Amino-2-(2,5-dichlorophenyl)ethanol hydrochloride has potential therapeutic applications in treating neurological disorders. Its ability to modulate neurotransmitter systems suggests roles in conditions such as anxiety, depression, and other mood disorders.

Anticancer Potential

Recent studies have explored the compound's anticancer activity. For instance, it has been investigated alongside other compounds for its efficacy against various cancer cell lines. In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects on tumorigenic cells while sparing non-tumorigenic cells .

Case Studies and Research Findings

- Cytotoxicity Studies : In a study evaluating new compounds for anticancer activity, (R)-2-Amino-2-(2,5-dichlorophenyl)ethanol hydrochloride was tested against several cancer cell lines. Results indicated significant cytotoxicity at specific concentrations, suggesting its potential as an anticancer agent .

- Pharmacokinetics : Pharmacokinetic studies have demonstrated that the compound maintains detectable levels in the bloodstream for extended periods post-administration. This property is crucial for assessing its therapeutic viability .

- Antimicrobial Activity : The compound has also shown promise in antimicrobial applications. It was evaluated against strains of Staphylococcus aureus and Mycobacterium tuberculosis, demonstrating comparable efficacy to established antibiotics .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended methods for synthesizing (R)-2-Amino-2-(2,5-dichlorophenyl)ethanol hydrochloride, and how can enantiomeric purity be ensured?

Answer: A plausible synthetic route involves:

Condensation : React 2,5-dichlorophenylacetaldehyde with ammonia to form an imine intermediate.

Reduction : Reduce the imine using sodium borohydride (NaBH₄) or catalytic hydrogenation (e.g., Pd/C) to yield the amine.

Acidification : Treat with HCl in ethanol to form the hydrochloride salt .

For enantiomeric purity:

Q. What analytical techniques are critical for characterizing this compound?

Answer:

- Purity : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .

- Structural Confirmation :

- NMR : ¹H/¹³C NMR to verify aromatic (δ 7.2–7.8 ppm for dichlorophenyl protons) and ethanolamine (δ 3.5–4.0 ppm for CH-OH) groups.

- MS : ESI-MS for molecular ion ([M+H]+) and fragmentation patterns .

- Melting Point : Compare observed mp (expected ~75–77°C, based on analogs) with literature to assess purity .

Q. What safety protocols are essential when handling this compound?

Answer:

- PPE : Gloves (nitrile), lab coat, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential HCl vapor release during synthesis .

- Waste Disposal : Neutralize acidic waste with bicarbonate before disposal; collect organic waste for incineration .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points) for this compound?

Answer:

- Reproduce Conditions : Verify synthesis/purification steps (e.g., recrystallization solvent, drying time) that may affect crystallinity .

- Analyze Impurities : Use LC-MS to detect byproducts (e.g., unreacted aldehydes or diastereomers) that lower mp .

- Cross-Validate : Compare data across multiple sources (e.g., academic journals vs. commercial catalogs) and report batch-specific details .

Q. What strategies optimize enantioselective synthesis for scalable production?

Answer:

- Catalytic Asymmetric Reduction : Use chiral oxazaborolidine catalysts in ketone reductions to achieve >90% ee .

- Dynamic Kinetic Resolution : Combine racemization catalysts (e.g., enzymes) with selective crystallization .

- Process Optimization : Monitor reaction kinetics (e.g., via in-situ FTIR) to minimize side reactions and maximize yield .

Q. How can this compound’s potential pharmacological activity be investigated?

Answer:

- Target Screening : Use computational docking (e.g., AutoDock Vina) to predict affinity for GPCRs or ion channels, given structural similarity to neuroactive agents .

- In Vitro Assays : Test binding to serotonin/dopamine receptors (e.g., 5-HT₂A) in HEK293 cells via radioligand displacement .

- Metabolic Stability : Assess hepatic clearance using human liver microsomes and LC-MS/MS quantification .

Q. What methodologies address stability issues in aqueous solutions?

Answer:

- pH Control : Stabilize the hydrochloride salt in buffered solutions (pH 4–5) to prevent freebase precipitation .

- Lyophilization : Freeze-dry aqueous formulations with cryoprotectants (e.g., trehalose) for long-term storage .

- Degradation Studies : Use accelerated stability testing (40°C/75% RH) with LC-MS to identify hydrolysis/byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.